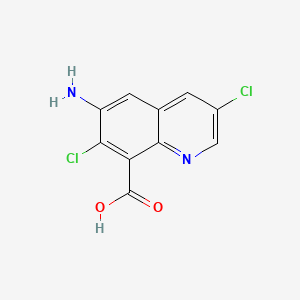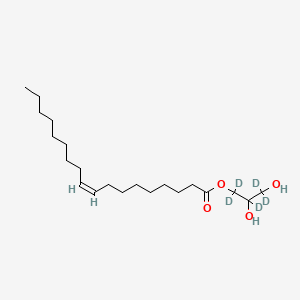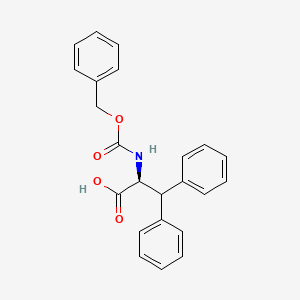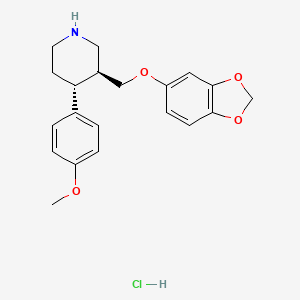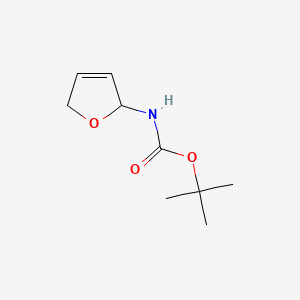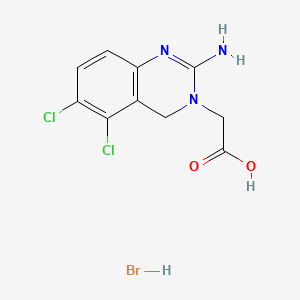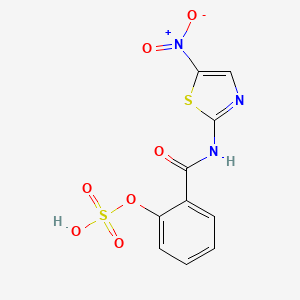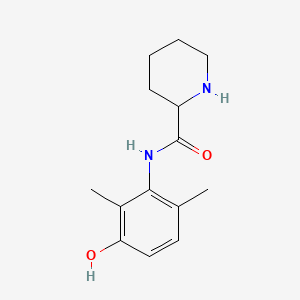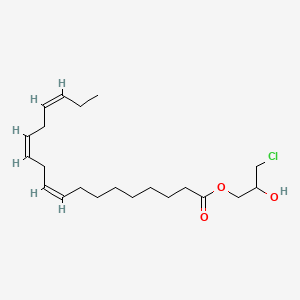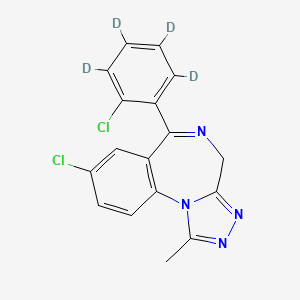
2,6-Dimethylphenol-d9 (Major)
Übersicht
Beschreibung
“2,6-Dimethylphenol-d9 (Major)” is also known as 2,6-Xylenol-d9, 1-Hydroxy-2,6-dimethylbenzene-d9, and 2,6-Dimethylphenol-d9 . It is a stable isotope labelled compound with a molecular formula of C8HD9O and a molecular weight of 131.22 . It is also commonly known as 2,6-dimethylphenol (DMP) and is a colorless solid .
Synthesis Analysis
The synthesis of 2,6-dimethylphenol-d9 involves selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylphenol-d9 is represented by the formula C8HD9O . The unlabelled version of this compound, 2,6-dimethylphenol, has a molecular formula of C8H10O .
Chemical Reactions Analysis
The oxidation of 2,6-dimethylphenol in supercritical water has been studied as a decomposition mechanism .
Physical And Chemical Properties Analysis
2,6-Dimethylphenol-d9 has a molecular weight of 131.22 . The unlabelled version, 2,6-dimethylphenol, has a molecular weight of 122.1644 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .
Safety and Hazards
Zukünftige Richtungen
The future directions of 2,6-Dimethylphenol-d9 research could involve its use in the synthesis of new chemical compounds as additives to lubricants, which ensure their highly efficient functioning over a long period of time . Another potential area of research could be the use of supercritical water oxidation as a method for the decomposition of 2,6-dimethylphenol .
Eigenschaften
IUPAC Name |
3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYKOUNUYWIHA-XVGWXEQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenol-d9 (Major) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


